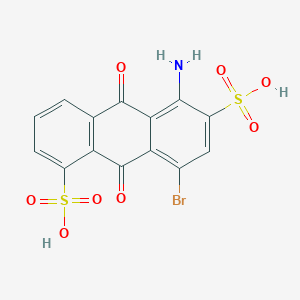

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid

Description

Properties

IUPAC Name |

5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO8S2/c15-6-4-8(26(22,23)24)12(16)11-10(6)14(18)9-5(13(11)17)2-1-3-7(9)25(19,20)21/h1-4H,16H2,(H,19,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBFYWPAABOJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50151652 | |

| Record name | 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-13-5 | |

| Record name | 5-Amino-8-bromo-9,10-dihydro-9,10-dioxo-1,6-anthracenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50151652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid typically involves multi-step organic reactions. One common method starts with the bromination of anthracene, followed by sulfonation to introduce the sulfonic acid groups. The amino group is then introduced through a nitration-reduction sequence. The general steps are as follows:

Bromination: Anthracene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

Sulfonation: The brominated anthracene undergoes sulfonation with fuming sulfuric acid to introduce the sulfonic acid groups.

Nitration and Reduction: The sulfonated product is nitrated using a mixture of nitric and sulfuric acids, followed by reduction with a suitable reducing agent like tin(II) chloride to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality output.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at position 8 undergoes nucleophilic substitution under controlled conditions. This reactivity is critical for synthesizing derivatives with modified biological or optical properties.

General Procedure (adapted from microwave-assisted synthesis):

-

Reagents : Amines (e.g., aniline derivatives), copper powder catalyst

-

Conditions :

Products :

-

Substituted anilinoanthraquinones (blue solids)

-

Bromine replaced by amine groups (e.g., aryl or alkyl amines)

Oxidation and Reduction Pathways

The anthraquinone backbone and amino group participate in redox reactions:

Sulfonic Acid Group Reactivity

The sulfonic acid groups at positions 1 and 6 exhibit typical acid-base and salt-formation behavior:

-

Salt Formation : Reacts with NaOH to form sodium salts (improved water solubility)

-

Electrophilic Substitution : Limited due to electron-withdrawing effects of -SO₃H groups

Comparative Reactivity with Analogues

The bromine and amino groups differentiate this compound from structurally similar anthraquinones:

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multiple steps, including bromination, sulfonation, and the introduction of the amino group through nitration and reduction processes. These steps are critical in tailoring the compound's properties for its intended applications.

Scientific Research Applications

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid has found numerous applications in various scientific domains:

Chemistry

- Dyes and Pigments : The compound serves as a precursor for synthesizing dyes due to its chromophoric properties. Its ability to absorb visible light makes it suitable for use in textile and coating industries.

- Chemical Reactions : It can undergo oxidation to form quinones or other derivatives, which are valuable in organic synthesis.

Biology

- Fluorescent Probes : The compound is employed as a fluorescent probe in biochemical assays, aiding in the study of enzyme interactions and cellular processes.

- Drug Development : Research is ongoing to explore its potential as a therapeutic agent targeting specific biological pathways.

Medicine

- Investigated for its properties that may influence biological systems, particularly in modulating enzyme activity or receptor interactions.

Industrial Applications

- Specialty Chemicals : Utilized in producing advanced materials and coatings that require specific chemical properties.

- Polymer Chemistry : Its unique functional groups make it suitable for incorporation into polymer matrices.

Case Study 1: Use in Dye Synthesis

A study demonstrated the effectiveness of this compound as a precursor for synthesizing anthraquinone dyes. The resulting dyes exhibited enhanced stability and colorfastness compared to traditional dyes.

Case Study 2: Fluorescent Probes in Biochemical Assays

In biochemical research, this compound was utilized as a fluorescent probe to investigate enzyme kinetics. The study highlighted its ability to provide clear fluorescence signals that correlate with enzyme activity levels.

Mechanism of Action

The mechanism of action of 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid varies depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and sulfonic acid groups allows it to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Target Compound (117-13-5) | 5-NH₂, 8-Br, 1,6-SO₃H | C₁₄H₉BrN₂O₈S₂ | 477.26 | Dyes, intermediates |

| 9,10-Dihydro-5-nitro-9,10-dioxoanthracenesulphonic acid (82-50-8) | 5-NO₂, 1-SO₃H | C₁₄H₇NO₈S | 349.27 | Oxidizing agents, dyes |

| 8-Amino-5,7-dibromo-9,10-dioxoanthracene-1-sulphonic acid (61813-39-6) | 8-NH₂, 5,7-Br, 1-SO₃H | C₁₄H₇Br₂NO₅S | 461.08 | Textile dyes |

| Acid Green 25 (4474-24-2) | 1,4-(SO₃Na)₂, methylsulfonate substituents | C₃₀H₂₄N₂O₁₀S₂·2Na | 706.62 | Cosmetic colorant |

| 5-[[4-(Acetylamino)phenyl]amino]-8-amino-...-1,7-disulphonic acid (93892-19-4) | 5,8-NH₂, 1,7-SO₃H, acetylamino | C₂₂H₁₇N₃O₉S₂ | 555.51 | Acid dyes |

Functional Group Impact on Properties

Electron-Withdrawing vs. Electron-Donating Groups: The bromo (Br) group in the target compound is moderately electron-withdrawing, stabilizing the anthraquinone core and shifting its UV-Vis absorption toward longer wavelengths compared to nitro (NO₂)-substituted analogues like 82-50-8 . Amino (NH₂) groups enhance solubility and reactivity, enabling applications in dye intermediates.

Sulfonic Acid Groups: The dual sulfonic acid groups (positions 1 and 6) in the target compound confer higher water solubility (>100 mg/mL) compared to mono-sulfonated derivatives like 61813-39-6 . This property is critical for dye formulations requiring aqueous processing.

Bromination Patterns :

- The dibromo derivative (61813-39-6) exhibits lower solubility (density 2.129 g/cm³) and higher molecular weight (461.08 g/mol) than the target compound, making it less suitable for liquid dye systems .

Biological Activity

5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound with significant biological activity. This article explores its structural properties, synthesis methods, biological applications, and mechanisms of action, supported by case studies and research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : 5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulphonic acid

- Molecular Formula : C₁₄H₈BrNO₈S₂

- Molecular Weight : 462.24 g/mol

- CAS Number : 117-13-5

The compound features a bromine atom, an amino group, and two sulfonic acid groups attached to an anthracene backbone. This unique structure contributes to its diverse applications in scientific research and industry.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Bromination : Anthracene is brominated using bromine in the presence of a catalyst (e.g., iron(III) bromide).

- Sulfonation : The brominated product undergoes sulfonation with fuming sulfuric acid to introduce sulfonic acid groups.

- Nitration and Reduction : The sulfonated product is nitrated and then reduced to convert the nitro group into an amino group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and electrostatic interactions. The presence of amino and sulfonic acid groups allows it to influence biochemical pathways by modulating enzyme activities or receptor interactions.

Applications in Research and Medicine

- Enzyme Interactions : It has been employed in studies assessing enzyme kinetics and interactions due to its fluorescent properties.

- Drug Development : Investigations are ongoing regarding its potential as a therapeutic agent targeting specific diseases, particularly in cancer treatment.

- Fluorescent Probes : The compound serves as a fluorescent probe in biochemical assays, facilitating the detection of biomolecules.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| 5-Amino-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | Lacks bromine atom | Reduced reactivity compared to the target compound |

| 8-Bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | Lacks amino group | Limited bioactivity due to absence of functional group |

| 9,10-Dihydro-9,10-dioxoanthracene-1,6-disulphonic acid | Lacks both amino and bromine groups | Minimal biological applications due to lack of functional diversity |

Q & A

Q. What are the recommended synthetic routes for 5-Amino-8-bromo-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid?

A plausible synthetic pathway involves sequential sulfonation, bromination, and amination steps. For anthraquinone disulphonic acid derivatives, sulfonation is typically achieved using concentrated sulfuric acid under controlled temperature (e.g., 40–60°C) to avoid over-sulfonation . Bromination can be optimized using bromodimethylsulfonium bromide (BDMS) in dichloromethane (DCM), which enhances regioselectivity and reduces side reactions compared to other solvents like DMSO or acetonitrile . Subsequent amination may employ nucleophilic substitution with ammonia or protected amine precursors under basic conditions.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm aromatic proton environments and substituent positions, with deuterated DMSO as a solvent for solubility .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, particularly for bromine (characteristic Br/Br doublet) .

- Infrared (IR) Spectroscopy: Identification of sulfonic acid (–SOH) stretches (~1050–1200 cm) and carbonyl (C=O) vibrations (~1650 cm) .

Q. How can purity and stability be assessed during synthesis?

Purity is best evaluated via reverse-phase HPLC with UV detection (λ = 254 nm for anthraquinone chromophores). Stability studies should monitor decomposition under varying pH (e.g., 2–12) and temperature (25–60°C) using accelerated stability protocols. Sodium salt forms of sulfonic acids (e.g., sodium anthracene disulfonates) often exhibit enhanced aqueous solubility and stability compared to free acids .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity?

The electron-withdrawing bromine at position 8 decreases electron density in the anthraquinone core, as evidenced by DFT calculations on similar brominated anthraquinones. This enhances electrophilic substitution at electron-rich positions (e.g., amino groups at position 5) and stabilizes intermediates in redox reactions . Experimental validation can involve cyclic voltammetry to compare reduction potentials of brominated vs. non-brominated analogs.

Q. What strategies mitigate side reactions during sulfonation and bromination?

- Sulfonation: Use stepwise sulfonation with intermediate isolation to prevent over-sulfonation. For example, sulfonating anthracene at positions 1 and 6 first, followed by oxidation to the dione, reduces competing side reactions .

- Bromination: Solvent choice is critical. DCM improves bromine regioselectivity over THF or ethyl acetate, as observed in the synthesis of 9,10-dibromoanthracene derivatives . Lower temperatures (0–25°C) further suppress di-bromination byproducts.

Q. How can interactions with biological macromolecules (e.g., DNA, proteins) be studied?

- Fluorescence Quenching Assays: The anthraquinone core exhibits intrinsic fluorescence; binding to DNA or proteins can be quantified via Stern-Volmer plots .

- Molecular Docking: Computational models (e.g., AutoDock Vina) can predict binding affinities to targets like ATP-binding proteins, leveraging structural analogs (e.g., acetamide-anthraquinone derivatives) as references .

Q. What are the challenges in achieving regioselective functionalization of the anthraquinone core?

Regioselectivity is influenced by substituent electronic effects. For example, sulfonic acid groups at positions 1 and 6 deactivate adjacent positions, directing bromination to position 8. Competing pathways (e.g., amino group oxidation) can be minimized using protecting groups like phthalimide during synthesis .

Data Contradictions and Resolution

- Solvent Effects in Bromination: reports superior regioselectivity in DCM, while earlier methods using DMSO led to incomplete reactions. Researchers should prioritize DCM for bromination steps .

- Sulfonation Stability: Sodium salts of sulfonic acids (e.g., sodium 1-amino-4-substituted anthracene disulfonates) show higher stability than free acids, contradicting earlier assumptions about acid-form utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.